1-ethyl-5-methyl-4-nitro-1H-pyrazole
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Overview
Description
1-Ethyl-5-methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . Therefore, the specific biological targets and their roles are still under investigation.
Mode of Action
Pyrazole derivatives have been shown to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyrazole derivatives have been found to be involved in a variety of biological processes, indicating that they may influence numerous pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. For instance, the reaction of 3-ethyl-2-butanone with hydrazine hydrate in the presence of a nitro group source can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.
Cyclization: Acetylenic ketones, hydrazine derivatives, ethanol as a solvent.
Major Products:
Reduction: 1-Ethyl-5-methyl-4-amino-1H-pyrazole.
Substitution: Various alkyl or aryl substituted pyrazoles.
Cyclization: Complex heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
1-Ethyl-5-methyl-4-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1-Ethyl-4-nitro-1H-pyrazole: Similar structure but lacks the methyl group at position 5.
1-Methyl-4-nitro-1H-pyrazole: Similar structure but lacks the ethyl group at position 1.
1-Ethyl-5-methyl-1H-pyrazole: Similar structure but lacks the nitro group at position 4.
Uniqueness: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole is unique due to the presence of both ethyl and methyl groups along with a nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-5-methyl-4-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-5(2)6(4-7-8)9(10)11/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTMVJNKTKVOLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290242 |
Source
|
Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-30-6 |
Source
|
Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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